molecular formula C10H11ClN4O5 B5179781 2-[(7-CHLORO-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL)(2-HYDROXYETHYL)AMINO]ETHAN-1-OL

2-[(7-CHLORO-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL)(2-HYDROXYETHYL)AMINO]ETHAN-1-OL

Cat. No.: B5179781
M. Wt: 302.67 g/mol
InChI Key: NIJPNSAFEGFMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(2-hydroxyethyl)amino]ethan-1-ol is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its fluorescent properties, making it a valuable tool in biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(2-hydroxyethyl)amino]ethan-1-ol typically involves multiple steps, starting with the preparation of the benzoxadiazole core. The process includes nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. The final step involves the reaction of the benzoxadiazole derivative with 2-hydroxyethylamine under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(2-hydroxyethyl)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(2-hydroxyethyl)amino]ethan-1-ol is widely used in scientific research due to its fluorescent properties. Some key applications include:

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property makes it an excellent tool for visualizing and tracking biological processes at the cellular level. The molecular targets and pathways involved include glucose transporters and other cellular components that interact with the fluorescent probe .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(2-hydroxyethyl)amino]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and fluorescent properties. This uniqueness makes it particularly valuable in applications requiring precise and reliable fluorescent labeling .

Properties

IUPAC Name

2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O5/c11-6-5-7(14(1-3-16)2-4-17)10(15(18)19)9-8(6)12-20-13-9/h5,16-17H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJPNSAFEGFMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1N(CCO)CCO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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